molecular formula C20H23NO4S B405779 3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one

3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B405779
M. Wt: 373.5g/mol
InChI Key: PWVPGZDPDJQELP-UHFFFAOYSA-N
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Description

3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzaldehyde in the presence of a thiazolidinone-forming reagent. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone ring, which imparts specific biological activities not found in the similar compounds listed above

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23NO4S/c1-23-16-7-5-15(6-8-16)20-21(19(22)13-26-20)11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12,20H,10-11,13H2,1-3H3

InChI Key

PWVPGZDPDJQELP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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